2-(2-Amino-3-fluorophenyl)-2-oxoacetaldehyde
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Overview
Description
2-(2-Amino-3-fluorophenyl)-2-oxoacetaldehyde is a chemical compound with significant potential in various fields of scientific research It is characterized by the presence of an amino group, a fluorine atom, and an oxo group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-3-fluorophenyl)-2-oxoacetaldehyde typically involves the reaction of 2-amino-3-fluorobenzonitrile with various reagents. One common method includes the use of phenylmagnesium bromide, which reacts with 2-amino-3-fluorobenzonitrile to form the desired product . The reaction conditions often involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient methodologies, such as the use of Brönsted acidic ionic liquids as catalysts. These methods are beneficial due to their metal- and solvent-free nature, making them environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Amino-3-fluorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under conditions that may include acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
2-(2-Amino-3-fluorophenyl)-2-oxoacetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3-fluorophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in binding to target proteins, influencing their activity. The oxo group can participate in redox reactions, further modulating the compound’s effects. These interactions can lead to various biological outcomes, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 2-Amino-3-fluorobenzonitrile
- (2-Amino-3-fluorophenyl)(phenyl)methanone
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 2-(2-Amino-3-fluorophenyl)-2-oxoacetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and an oxo group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-amino-3-fluorophenyl)-2-oxoacetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-4H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADVUERCIHVSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C(=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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